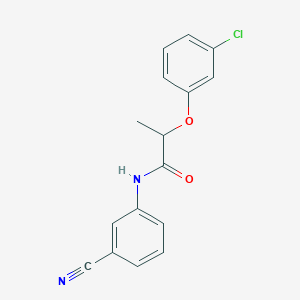methanone](/img/structure/B4075276.png)
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone
Vue d'ensemble
Description
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone, also known as DMNM, is a synthetic compound that has been widely used in scientific research. DMNM is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in many cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has been used in various scientific research studies to investigate the role of PKC enzymes in cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a therapeutic agent for cancer treatment. [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has also been used to study the role of PKC in neuronal signaling and synaptic plasticity, which has implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone selectively inhibits the activity of PKC enzymes by binding to the catalytic domain of the enzyme. This prevents the activation of downstream signaling pathways that are involved in cellular processes such as cell growth and differentiation. The inhibition of PKC activity by [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has been shown to induce apoptosis in cancer cells and modulate neuronal signaling in the brain.
Biochemical and Physiological Effects:
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the Akt signaling pathway. [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has also been shown to modulate neuronal signaling by increasing the phosphorylation of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has several advantages for lab experiments, including its potency and selectivity for PKC enzymes. It is also relatively easy to synthesize and purify, making it readily available for research studies. However, [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the use of [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone requires careful consideration of the dosage and timing of administration to avoid potential side effects.
Orientations Futures
There are several future directions for the use of [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone in scientific research. One area of interest is the development of [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone-based therapies for cancer treatment. The selective inhibition of PKC enzymes by [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has shown promise in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. Another area of interest is the role of PKC in neurological disorders, such as Alzheimer's disease and schizophrenia. [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has been shown to modulate neuronal signaling in the brain, and further research is needed to investigate its potential as a treatment for these disorders.
Propriétés
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-4-6-16(7-5-13)20(23)17-8-9-18(19(10-17)22(24)25)21-11-14(2)26-15(3)12-21/h4-10,14-15H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERMJLHQEVSMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4075229.png)
![N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate](/img/structure/B4075252.png)
![1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate](/img/structure/B4075260.png)
![N-(3,5-dimethoxyphenyl)-5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4075270.png)
![ethyl 4-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4075288.png)
![N,N-dicyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075290.png)

![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine](/img/structure/B4075292.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4075297.png)